molecular formula C21H16N2S B072251 1,3-Dinaphthalen-2-ylthiourea CAS No. 1166-32-1

1,3-Dinaphthalen-2-ylthiourea

Cat. No. B072251
CAS RN: 1166-32-1
M. Wt: 328.4 g/mol
InChI Key: YXGYUUQULAOVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dinaphthalen-2-ylthiourea is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiourea derivative that is commonly used as a reagent in organic synthesis, as well as in the study of enzyme inhibition and protein-ligand interactions.

Mechanism Of Action

The mechanism of action of 1,3-Dinaphthalen-2-ylthiourea involves the formation of a covalent bond between the thiourea group and the active site of the enzyme or protein. This results in the inhibition of enzyme activity or the alteration of protein function. The exact mechanism of action may vary depending on the specific enzyme or protein being studied.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,3-Dinaphthalen-2-ylthiourea are dependent on the specific enzyme or protein being studied. Inhibition of enzymes such as carbonic anhydrase and urease can have potential therapeutic applications in the treatment of diseases such as glaucoma and ulcers. However, the effects of 1,3-Dinaphthalen-2-ylthiourea on protein function may also have unintended consequences and should be carefully studied.

Advantages And Limitations For Lab Experiments

One advantage of using 1,3-Dinaphthalen-2-ylthiourea in lab experiments is its ability to selectively inhibit enzymes and interact with proteins. This allows for the study of specific biochemical pathways and protein-ligand interactions. However, the limitations of using 1,3-Dinaphthalen-2-ylthiourea include its potential toxicity and the need for careful handling and disposal. Additionally, the effects of 1,3-Dinaphthalen-2-ylthiourea on biological systems may be complex and require further study.

Future Directions

There are several future directions for the study of 1,3-Dinaphthalen-2-ylthiourea. One direction is the development of more selective inhibitors for specific enzymes and proteins. This could lead to the development of new therapeutic agents for the treatment of diseases such as cancer and Alzheimer's. Another direction is the study of the effects of 1,3-Dinaphthalen-2-ylthiourea on complex biological systems such as cells and tissues. This could provide insight into the potential toxicity and unintended consequences of using 1,3-Dinaphthalen-2-ylthiourea in scientific research. Finally, the development of new synthesis methods and analytical techniques for 1,3-Dinaphthalen-2-ylthiourea could improve its purity and reliability for use in scientific research.

Synthesis Methods

The synthesis of 1,3-Dinaphthalen-2-ylthiourea can be achieved through the reaction of 2-naphthylamine and thiourea in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. The purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1,3-Dinaphthalen-2-ylthiourea has been extensively used in scientific research due to its ability to inhibit enzymes and interact with proteins. It has been used in the study of various enzymes such as carbonic anhydrase, urease, and cholinesterase. It has also been used in the study of protein-ligand interactions, particularly in the field of drug discovery.

properties

CAS RN

1166-32-1

Product Name

1,3-Dinaphthalen-2-ylthiourea

Molecular Formula

C21H16N2S

Molecular Weight

328.4 g/mol

IUPAC Name

1,3-dinaphthalen-2-ylthiourea

InChI

InChI=1S/C21H16N2S/c24-21(22-19-11-9-15-5-1-3-7-17(15)13-19)23-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H2,22,23,24)

InChI Key

YXGYUUQULAOVTE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=NC3=CC4=CC=CC=C4C=C3)S

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)NC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)NC3=CC4=CC=CC=C4C=C3

Other CAS RN

1166-32-1

synonyms

1,3-dinaphthalen-2-ylthiourea

Origin of Product

United States

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